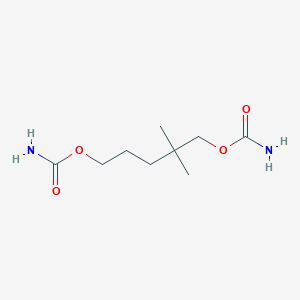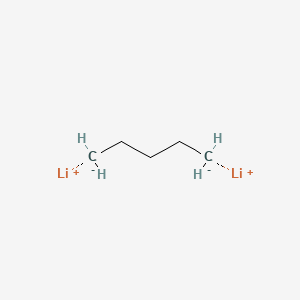
mu-1,5-Pentanediyldilithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mu-1,5-Pentanediyldilithium: is an organolithium compound with the molecular formula C₅H₁₀Li₂. It is primarily used as a building block reagent in organic synthesis, particularly for converting carbonyl and metal halides into cyclohexane, metal heterocyclic intermediates, and α,ω-difunctional compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with 1,5-Dihalopentane: mu-1,5-Pentanediyldilithium can be synthesized by reacting 1,5-dihalopentane with metallic lithium in an ether solution at 0°C.
Lithium-Halogen Exchange: Another method involves the lithium-halogen exchange reaction between 1,5-diiodopentane and tert-butyllithium at -78°C.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring strict control of temperature and inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: mu-1,5-Pentanediyldilithium can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: It is more commonly involved in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Major Products:
Cyclohexane Derivatives: Conversion of carbonyl and metal halides into cyclohexane derivatives.
α,ω-Difunctional Compounds: Formation of α,ω-difunctional compounds such as 1,5-bis(trimethylsilyl)pentane.
Applications De Recherche Scientifique
Chemistry:
Building Block Reagent: Used in organic synthesis for constructing complex molecules.
Biology and Medicine:
Industry:
Mécanisme D'action
Mechanism: mu-1,5-Pentanediyldilithium acts as a nucleophile in many reactions, attacking electrophilic centers to form new bonds. The presence of lithium atoms enhances its reactivity and allows it to participate in various organic transformations .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1,4-Butanediyldilithium: Similar in structure but with a shorter carbon chain.
1,6-Hexanediyldilithium: Similar in structure but with a longer carbon chain.
Uniqueness: mu-1,5-Pentanediyldilithium is unique due to its specific carbon chain length, which allows it to form specific cyclic and difunctionalized products that are not as easily accessible with shorter or longer chain analogs .
Propriétés
Numéro CAS |
2223-58-7 |
|---|---|
Formule moléculaire |
C5H10Li2 |
Poids moléculaire |
84.1 g/mol |
Nom IUPAC |
dilithium;pentane |
InChI |
InChI=1S/C5H10.2Li/c1-3-5-4-2;;/h1-5H2;;/q-2;2*+1 |
Clé InChI |
ZEFNMRMJJKIGBT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[CH2-]CCC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


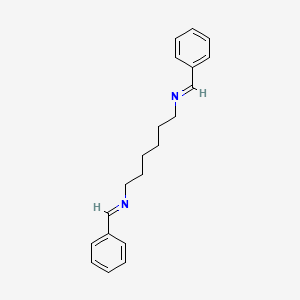
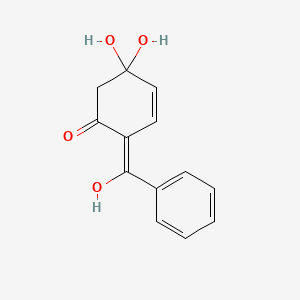
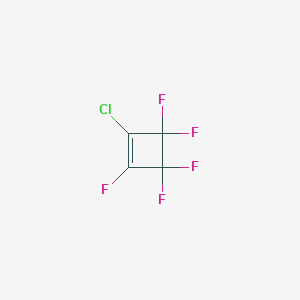



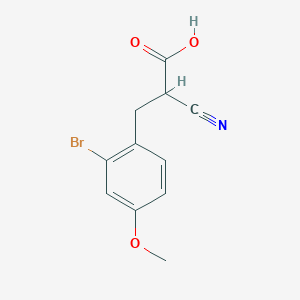



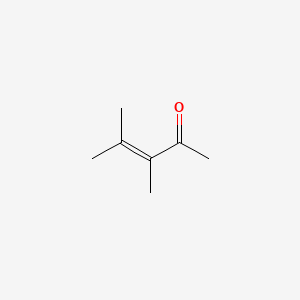
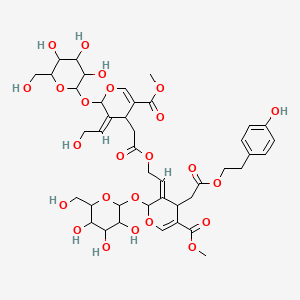
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
